molecular formula C11H12Cl2O B1416512 7-Chloro-5-(chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran CAS No. 58023-29-3

7-Chloro-5-(chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran

Cat. No. B1416512
CAS RN: 58023-29-3
M. Wt: 231.11 g/mol
InChI Key: JMVAWMGMUAWRNU-UHFFFAOYSA-N
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Description

7-Chloro-5-(chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran (7-C5-C2-D2-D3-B1) is a synthetic compound derived from the benzofuran family. It is a colorless, odorless crystalline solid. 7-C5-C2-D2-D3-B1 has been widely studied by scientists due to its many potential applications in the fields of biochemistry, medicine, and research.

Scientific Research Applications

Oxidative Coupling in Heterocyclic Phenols

Research by Dean and Orabi (1983) focused on the oxidative coupling of heterocyclic phenols, including compounds related to 7-Chloro-5-(chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran. They studied how the size of the heterocyclic ring affects the regioselectivity of the oxidation process, which is crucial in chemical synthesis and pharmaceutical applications (Dean & Orabi, 1983).

Synthesis of Benzofuro Derivatives

The synthesis of benzofuro derivatives, including those structurally similar to 7-Chloro-5-(chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran, was explored by Nanbu et al. (1975). These compounds have potential applications in material science and organic chemistry (Nanbu, Momonoi, Oguro & Kawase, 1975).

Development of Aminoalkanol Derivatives

Kossakowski, Hejchman, and Wolska (2002) synthesized new N-substituted derivatives of 2,3-dihydro-2,2-dimethyl-7-benzofuranol, closely related to the chemical . Their work has implications in the development of new pharmaceutical compounds with potential β-adrenolytic and anxiolytic activity (Kossakowski, Hejchman & Wolska, 2002).

Exploration of 5HT3 Receptor Antagonists

Robertson et al. (1992) discovered that dihydrobenzofuranyl esters and amides, related to 7-Chloro-5-(chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran, are potent 5HT3 receptor antagonists. This discovery is significant for developing treatments for nausea, emesis, and potentially several central nervous system disorders (Robertson, Lacefield, Bloomquist, Pfeifer, Simon & Cohen, 1992).

Application in Insecticidal Activity

Nakada et al. (1978) synthesized chrysanthemates with a 2,3-dihydrobenzo[b]furan-3-yl structure, demonstrating significant insecticidal activity. This research opens avenues for developing more effective and environmentally friendly pesticides (Nakada, Muramatsu, Asai, Tsuji & Yura, 1978).

Safety And Hazards

The safety and hazards associated with “7-Chloro-5-(chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran” are not explicitly mentioned in the search results. For safety information on similar compounds, one can refer to the International Chemical Safety Cards (ICSCs) .

properties

IUPAC Name

7-chloro-5-(chloromethyl)-2,2-dimethyl-3H-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2O/c1-11(2)5-8-3-7(6-12)4-9(13)10(8)14-11/h3-4H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVAWMGMUAWRNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC(=C2)CCl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601185245
Record name 7-Chloro-5-(chloromethyl)-2,3-dihydro-2,2-dimethylbenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601185245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-5-(chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran

CAS RN

58023-29-3
Record name 7-Chloro-5-(chloromethyl)-2,3-dihydro-2,2-dimethylbenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58023-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-5-(chloromethyl)-2,3-dihydro-2,2-dimethylbenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601185245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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